molecular formula C21H13BrFN3O B11019722 N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11019722
M. Wt: 422.2 g/mol
InChI Key: LWFXLMFSAZAGQB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine, fluorine, and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridine Moiety: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline.

    Bromination and Fluorination:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative of the quinoline with an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines or reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer activities. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of quinoline are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating diseases such as malaria, cancer, or bacterial infections.

Industry

Industrially, the compound might be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. For example, it might inhibit topoisomerase enzymes, leading to DNA damage in cancer cells, or it could bind to microbial enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide: A simpler analogue without the bromine, fluorine, and pyridine substituents.

    N-(4-bromo-2-fluorophenyl)quinoline-4-carboxamide: Lacks the pyridine moiety.

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the combination of bromine, fluorine, and pyridine groups, which may confer distinct chemical reactivity and biological activity compared to its analogues. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H13BrFN3O

Molecular Weight

422.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H13BrFN3O/c22-14-5-6-19(17(23)11-14)26-21(27)16-12-20(13-7-9-24-10-8-13)25-18-4-2-1-3-15(16)18/h1-12H,(H,26,27)

InChI Key

LWFXLMFSAZAGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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